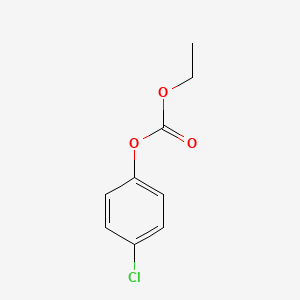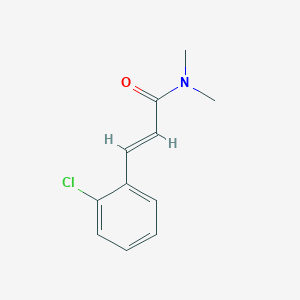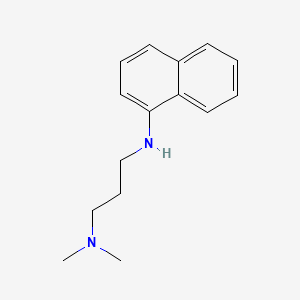
N,N-Dimethyl-N'-naphthylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-naphthylpropane-1,3-diamine: is an organic compound with the molecular formula C({15})H({20})N(_{2}) It is characterized by the presence of a naphthyl group attached to a propane-1,3-diamine backbone, with two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-naphthylpropane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and propane-1,3-diamine.
Alkylation: The naphthalene is first alkylated to introduce the propane-1,3-diamine moiety. This can be achieved using a Friedel-Crafts alkylation reaction.
Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-naphthylpropane-1,3-diamine can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-naphthylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH(_{4})) to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyl group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3}))
Reduction: Lithium aluminum hydride (LiAlH({4}))
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides
Major Products
Oxidation: Naphthoquinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted naphthyl derivatives
Scientific Research Applications
N,N-Dimethyl-N’-naphthylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N,N-Dimethyl-N’-naphthylpropane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthyl group allows for π-π stacking interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar in structure but lacks the naphthyl group.
N,N-Dimethyl-N’-phenylpropane-1,3-diamine: Contains a phenyl group instead of a naphthyl group.
N,N-Dimethyl-N’-benzylpropane-1,3-diamine: Contains a benzyl group instead of a naphthyl group.
Uniqueness
N,N-Dimethyl-N’-naphthylpropane-1,3-diamine is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
CAS No. |
5235-83-6 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N',N'-dimethyl-N-naphthalen-1-ylpropane-1,3-diamine |
InChI |
InChI=1S/C15H20N2/c1-17(2)12-6-11-16-15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16H,6,11-12H2,1-2H3 |
InChI Key |
UXKSOKMNCZEVNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
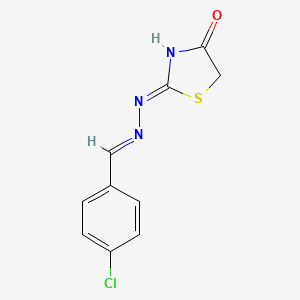
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
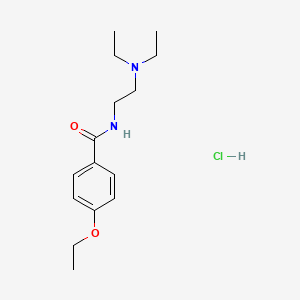
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)

